3-[5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Übersicht
Beschreibung
“3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid” is a chemical compound with the CAS number 1018052-21-5 . It has a molecular weight of 282.25 and a molecular formula of C12H12F2N4O2 . The compound is canonicalized and has a complexity of 381 .
Molecular Structure Analysis
The compound has a complex structure that includes a cyclopropyl group, a difluoromethyl group, and a [1,2,4]triazolo[1,5-a]pyrimidin-2-yl group . The InChI string, which provides a textual representation of the compound’s structure, is provided .Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 . It has a topological polar surface area of 80.4, indicating its polarity . The compound has 7 hydrogen bond acceptors and 1 hydrogen bond donor . It has a rotatable bond count of 5 . The XLogP3, a measure of the compound’s lipophilicity, is 1.1 .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Structural Analysis
- Cyclisation and Isomerisation : The compound's related triazolo[1,5-a]pyrimidine derivatives undergo unique reactions like cyclisation and isomerisation, with the reaction outcomes influenced by factors like solvent type and substituent length (Pryadeina et al., 2008).
- Synthesis of Polycondensed Heterocycles : Partially hydrogenated triazolo[1,5-a]pyrimidines are used in synthesizing various polycondensed heterocycles, showcasing their utility in complex chemical syntheses (Chernyshev et al., 2014).
- Crystal Structure and Spectroscopic Characterization : These compounds are also significant in crystallography and spectroscopy. For instance, a novel derivative was characterized using X-ray diffraction and various spectroscopic techniques, highlighting its structural and spectral properties (Lahmidi et al., 2019).
Potential Medical Applications
- Antiasthma Agents : Some triazolo[1,5-a]pyrimidines, closely related to the query compound, have been studied for their potential as antiasthma agents, indicating a possible medical application in respiratory conditions (Medwid et al., 1990).
- Antibacterial Activity : A triazolo[1,5-a]pyrimidine derivative exhibited antibacterial properties against various bacterial strains, suggesting a role in antimicrobial therapy (Lahmidi et al., 2019).
Novel Synthetic Methods and Mechanisms
- Dimroth Rearrangement and Alkylation Processes : The compound's relatives are involved in novel synthetic methods like Dimroth rearrangement, offering insights into organic synthesis mechanisms (El Ashry et al., 1998).
- Three-Component Condensations : These compounds also participate in complex reactions like three-component condensations, providing valuable information for developing new synthetic routes in chemistry (Potapov et al., 2021).
Eigenschaften
IUPAC Name |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N4O2/c13-11(14)8-5-7(6-1-2-6)15-12-16-9(17-18(8)12)3-4-10(19)20/h5-6,11H,1-4H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKKNAKLABJBGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.